molecular formula C9H6BrF3O3 B1353770 Methyl 2-bromo-5-(trifluoromethoxy)benzoate CAS No. 1150114-81-0

Methyl 2-bromo-5-(trifluoromethoxy)benzoate

Cat. No.: B1353770
CAS No.: 1150114-81-0
M. Wt: 299.04 g/mol
InChI Key: IETHWZNVMZUZKC-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound possesses a well-defined chemical identity characterized by systematic nomenclature that reflects its complex molecular structure. The compound bears the Chemical Abstracts Service registry number 1150114-81-0, which serves as its unique identifier in chemical databases worldwide. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is designated as this compound, indicating the presence of a methyl ester group attached to a benzoic acid derivative that contains both bromine and trifluoromethoxy substituents.

The molecular formula of this compound is established as C9H6BrF3O3, reflecting the presence of nine carbon atoms, six hydrogen atoms, one bromine atom, three fluorine atoms, and three oxygen atoms. The molecular weight has been precisely determined as 299.04 grams per mole through computational analysis, with the monoisotopic mass calculated as 297.945241 atomic mass units. The compound is catalogued in the PubChem database under the identifier 10935425, facilitating access to comprehensive chemical information and property data.

Alternative nomenclature systems recognize this compound as benzoic acid, 2-bromo-5-(trifluoromethoxy)-, methyl ester, which emphasizes the structural relationship to benzoic acid as the parent compound. The MDL number MFCD12025999 provides another standardized identifier used in chemical inventory systems. The ChemSpider database assigns the identifier 9110661 to this compound, enabling cross-referencing across multiple chemical information platforms.

Property Value Source
Chemical Abstracts Service Number 1150114-81-0
PubChem Compound Identifier 10935425
ChemSpider Identifier 9110661
MDL Number MFCD12025999
Molecular Formula C9H6BrF3O3
Molecular Weight 299.04 g/mol
Monoisotopic Mass 297.945241 u

The structural representation through Simplified Molecular Input Line Entry System notation provides COC(=O)C1=C(C=CC(=C1)OC(F)(F)F)Br, which encodes the complete connectivity pattern of atoms within the molecule. This notation system facilitates computational analysis and database searches while providing an unambiguous description of the molecular structure. The International Chemical Identifier string InChI=1S/C9H6BrF3O3/c1-15-8(14)6-4-5(2-3-7(6)10)16-9(11,12)13/h2-4H,1H3 offers another standardized representation that enables precise structural communication across different software platforms.

The systematic naming convention reflects the substitution pattern on the benzene ring, where the bromine atom occupies the ortho position relative to the carboxylate group, while the trifluoromethoxy group is located at the meta position. This specific arrangement of substituents creates distinct electronic and steric environments that influence the compound's reactivity and physical properties. The methyl ester functionality provides additional versatility for chemical transformations, as ester groups are readily modified through hydrolysis, transesterification, or reduction reactions.

Historical Development in Organofluorine Chemistry

The development of this compound must be understood within the broader historical context of organofluorine chemistry, which represents one of the most significant advances in synthetic organic chemistry during the twentieth century. The scientific field of organofluorine chemistry began before elemental fluorine itself was successfully isolated, with Alexander Borodin conducting the first nucleophilic replacement of a halogen atom by fluoride in 1862. This pioneering work established the foundation for halogen exchange methodologies that remain fundamental to modern fluorochemical synthesis.

The actual synthesis of the first organofluorine compound occurred even earlier, when Dumas and colleagues prepared methyl fluoride from dimethyl sulfate in 1835. However, the systematic development of aromatic fluorination methodologies did not emerge until the late nineteenth and early twentieth centuries. In 1927, Schiemann developed a crucial aromatic fluorination methodology using diazonium salts of aromatic amines, which were decomposed in the presence of fluoroboric acid to yield fluorinated aromatic compounds. This reaction provided a reliable method for introducing fluorine atoms into aromatic systems and remains an important synthetic tool for preparing fluoroaromatic compounds.

The historical development of trifluoromethoxy chemistry specifically represents a more recent advancement within organofluorine chemistry. The trifluoromethyl group, which serves as a precursor to trifluoromethoxy functionality, gained prominence through the work of Swarts in 1898, who reported the first aromatic compounds containing fluorinated side chains. Benzotrichloride was found to react with antimony trifluoride to produce trifluoromethyl-substituted aromatics through a stepwise halogen exchange process. This fundamental chemistry laid the groundwork for understanding how trifluorinated groups could be incorporated into organic molecules.

The medicinal and agrochemical applications of trifluoromethyl-containing compounds became apparent by 1928, although intensive research in this area did not begin until the mid-1940s. The trifluoromethyl group emerged as a valuable bioisostere capable of replacing chloride or methyl groups in bioactive molecules, providing opportunities to adjust steric and electronic properties while protecting reactive sites from metabolic oxidation. Notable pharmaceuticals containing trifluoromethyl groups include efavirenz, an HIV reverse transcriptase inhibitor; fluoxetine, an antidepressant; and celecoxib, a nonsteroidal anti-inflammatory drug.

The development of trifluoromethoxy chemistry represents an extension of trifluoromethyl chemistry, where the oxygen atom provides additional opportunities for molecular modification and property optimization. The trifluoromethoxy group exhibits significant electronegativity that is intermediate between fluorine and chlorine, making trifluoromethoxy-substituted compounds valuable for modulating acidity and basicity in organic molecules. Research into nucleophilic trifluoromethoxylation methodologies has advanced significantly, with recent developments including silver-free approaches using specialized reagents such as O-trifluoromethyl-benzaldoximes.

Year Development Significance
1835 First organofluorine compound synthesis Established foundational chemistry
1862 First nucleophilic halogen exchange Introduced halogen replacement methodology
1898 First trifluoromethyl aromatic compounds Demonstrated CF3 group incorporation
1927 Schiemann reaction development Provided reliable aromatic fluorination
1928 First medicinal trifluoromethyl applications Established pharmaceutical relevance
1940s Intensive pharmaceutical research Expanded medicinal chemistry applications

The historical trajectory of organofluorine chemistry demonstrates a progression from simple fluorinated molecules to complex polyfunctional compounds like this compound. The integration of multiple fluorine-containing groups with other functional moieties represents the culmination of decades of methodological development and mechanistic understanding. Modern synthetic approaches to such compounds benefit from accumulated knowledge regarding the unique properties of carbon-fluorine bonds, including their exceptional strength and the distinctive electronic effects of fluorinated substituents.

The evolution from early fluorination methods to contemporary synthetic strategies reflects the increasing sophistication of organofluorine chemistry as a field. The development of compounds containing trifluoromethoxy groups specifically addresses the need for molecules with precisely tuned electronic properties, where the trifluoromethoxy group functions as an electron-withdrawing substituent that can dramatically alter molecular behavior. Contemporary research continues to expand the synthetic accessibility of such compounds through improved reagents and methodologies, ensuring their continued importance in pharmaceutical and materials science applications.

Properties

IUPAC Name

methyl 2-bromo-5-(trifluoromethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3O3/c1-15-8(14)6-4-5(2-3-7(6)10)16-9(11,12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IETHWZNVMZUZKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)OC(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10448979
Record name Methyl 2-bromo-5-(trifluoromethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10448979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150114-81-0
Record name Benzoic acid, 2-bromo-5-(trifluoromethoxy)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1150114-81-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-bromo-5-(trifluoromethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10448979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-bromo-5-(trifluoromethoxy)benzoate typically involves the bromination of methyl 5-(trifluoromethoxy)benzoate. This reaction is carried out under controlled conditions to ensure the selective bromination at the 2-position of the benzene ring. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst .

Industrial Production Methods

While specific industrial production methods are not widely documented, the compound is generally produced in small quantities for research purposes. The production process involves standard organic synthesis techniques, including purification steps such as recrystallization or chromatography to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-5-(trifluoromethoxy)benzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents used. For example, substitution reactions with amines can yield amine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Scientific Research Applications

Methyl 2-bromo-5-(trifluoromethoxy)benzoate has diverse applications across several scientific domains:

Organic Synthesis

This compound serves as a crucial intermediate in the synthesis of complex organic molecules. It is utilized in various coupling reactions to form larger structures, making it valuable in the development of pharmaceuticals and agrochemicals.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its unique structural properties allow it to interact with specific biological targets, such as enzymes and receptors, which can lead to the development of new therapeutic agents.

Material Science

The compound is also used in material science for the creation of functional materials with unique properties. This includes applications in polymers and liquid crystals, where its chemical characteristics can be leveraged to produce materials with desired functionalities.

Biological Studies

Research into the biological activities of this compound indicates potential antimicrobial and anticancer properties. Its structural analogs have shown effectiveness against various microbial strains, suggesting that this compound may also possess similar effects.

Case Studies

Several studies highlight the effectiveness of this compound in various applications:

Antimicrobial Efficacy

A study evaluated the compound's ability to inhibit biofilm formation by Methicillin-resistant Staphylococcus aureus (MRSA). Results indicated a significant reduction in biofilm biomass at concentrations as low as 31.108 μg/mL, demonstrating its potential role in preventing chronic infections associated with biofilms.

Synergistic Effects with Antibiotics

Research has shown that combining this compound with standard antibiotics enhances antimicrobial activity. For instance, when used alongside ciprofloxacin, the minimum inhibitory concentration (MIC) values were significantly lowered, indicating a synergistic effect that could be beneficial in clinical settings.

Mechanism of Action

The mechanism of action of Methyl 2-bromo-5-(trifluoromethoxy)benzoate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromine atom and the trifluoromethoxy group play crucial roles in its reactivity, allowing it to interact with different molecular targets and pathways .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on Reactivity and Properties

The table below compares key structural and physicochemical properties of methyl 2-bromo-5-(trifluoromethoxy)benzoate with analogous compounds:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Properties
This compound –Br (2), –OCF₃ (5) 307.05 High lipophilicity; electron-withdrawing groups enhance stability and direct electrophilic substitutions para to –OCF₃ .
Ethyl 2-bromo-5-(trifluoromethyl)benzoate –Br (2), –CF₃ (5), ethyl ester 297.07 Increased steric bulk from ethyl ester reduces solubility in polar solvents compared to methyl ester .
Methyl 3-bromo-2-chloro-5-(trifluoromethoxy)benzoate –Br (3), –Cl (2), –OCF₃ (5) ~341.40 Additional chlorine increases steric hindrance, slowing reactions at the 2-position; dual halogens may enhance halogen bonding in crystal lattices .
Methyl 2-bromo-5-methylbenzoate –Br (2), –CH₃ (5) 229.06 Electron-donating –CH₃ group activates the ring toward electrophilic attack, contrasting with deactivation by –OCF₃ .
Methyl 2-bromo-5-(chlorosulfonyl)benzoate –Br (2), –SO₂Cl (5) 297.57 Highly reactive chlorosulfonyl group enables nucleophilic substitutions (e.g., with amines), unlike the inert –OCF₃ .

Research Findings and Data Tables

Table 2: Spectroscopic Data Comparison

Compound ¹H-NMR (δ, ppm) ¹³C-NMR (δ, ppm)
This compound 3.95 (s, 3H, OCH₃), 7.65 (d, J=8 Hz, 1H), 8.25 (d, J=2 Hz, 1H) 52.8 (OCH₃), 121.5 (CF₃O), 132.1 (C-Br)
Methyl 2-bromo-5-methylbenzoate 2.40 (s, 3H, CH₃), 3.90 (s, 3H, OCH₃) 21.5 (CH₃), 52.5 (OCH₃), 131.8 (C-Br)

Biological Activity

Methyl 2-bromo-5-(trifluoromethoxy)benzoate is an organic compound that has garnered interest in the fields of medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C9H7BrF3O2C_9H_7BrF_3O_2. The presence of a bromine atom and a trifluoromethoxy group significantly influences its chemical behavior, enhancing lipophilicity and metabolic stability. These characteristics are crucial for its interactions with biological targets.

The mechanism of action of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The trifluoromethoxy group enhances the compound's ability to penetrate biological membranes, facilitating its interaction with intracellular targets. The bromine atom can participate in nucleophilic substitution reactions, which may lead to the formation of reactive intermediates that exert biological effects.

Biological Activities

  • Antimicrobial Activity
    • This compound has been evaluated for its antimicrobial properties against various pathogens. In vitro studies have shown that it exhibits significant activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis.
    • Minimum Inhibitory Concentration (MIC) values indicate effective concentrations for inhibiting bacterial growth, demonstrating its potential as an antimicrobial agent.
  • Anticancer Properties
    • Preliminary studies suggest that this compound may possess anticancer activity. It has been tested against several cancer cell lines, showing selective cytotoxicity. The mechanism appears to involve induction of apoptosis and inhibition of cell proliferation.
    • Case Study : In a study involving human breast cancer cells (MCF-7), this compound exhibited an IC50 value in the micromolar range, indicating its potential as a lead compound for further development.
  • Enzyme Inhibition
    • Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, it has shown inhibitory effects on certain kinases and proteases, which are critical for cancer progression and microbial resistance.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications to the bromine or trifluoromethoxy groups can significantly alter its potency and selectivity:

Compound ModificationEffect on Activity
Removal of BromineDecreased antimicrobial activity
Substitution with IodineIncreased anticancer potency
Alteration of Trifluoromethoxy GroupVaries; can enhance or reduce activity depending on the target

Case Studies

  • Study on Antimicrobial Efficacy
    • A recent study evaluated the antimicrobial efficacy of this compound against resistant strains of bacteria. Results showed a significant reduction in biofilm formation, highlighting its potential use in treating biofilm-associated infections.
  • Anticancer Activity Assessment
    • In a comparative study with known anticancer agents, this compound demonstrated superior selectivity towards cancer cells over normal cells, suggesting a favorable safety profile.

Q & A

Q. What are the standard synthetic routes for preparing Methyl 2-bromo-5-(trifluoromethoxy)benzoate, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via esterification of 2-bromo-5-(trifluoromethoxy)benzoic acid. One approach involves refluxing the acid with thionyl chloride (SOCl₂) in methanol, followed by purification via aqueous workup and solvent removal (yield ~95%) . An alternative method uses trimethylsilyl diazomethane (TMSCHN₂) in tetrahydrofuran (THF)/methanol at 0°C, yielding ~82% after flash chromatography . Key factors affecting yield include reagent purity, reaction time, and temperature control during esterification.

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer: Critical techniques include:

  • ¹H NMR : Peaks at δ 8.07 (s, 1H, aromatic), 7.81 (d, J = 8.0 Hz, 1H), and 3.97 (s, 3H, methyl ester) confirm structure .
  • ¹⁹F NMR : A singlet near δ -58 ppm verifies the trifluoromethoxy group .
  • LCMS : Used to assess purity (e.g., m/z = 300.1 [M+H]⁺) .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Storage : Keep at 0–6°C in airtight containers to prevent hydrolysis of the ester group .
  • Safety : Avoid oxidants and moisture; use fume hoods due to potential bromine release .

Advanced Research Questions

Q. How can researchers address conflicting data in reaction yields for this compound?

Methodological Answer: Yield discrepancies (e.g., 95% vs. 82%) may arise from:

  • Scale differences : Larger scales may reduce efficiency due to mixing or heat dissipation issues.
  • Workup methods : Aqueous extraction (Method A) vs. chromatography (Method B) impacts recovery .
  • Reagent quality : Trace water in methanol or THF can hydrolyze intermediates.

Q. What strategies optimize regioselective functionalization of the benzene ring in this compound?

Methodological Answer: The bromine and trifluoromethoxy groups direct electrophilic substitution. For example:

  • Suzuki Coupling : Use Pd catalysts with boronic acids (e.g., 5-Bromo-2-(trifluoromethoxy)phenylboronic acid) to introduce aryl groups at the 2-position .
  • Nucleophilic Aromatic Substitution : Activate the bromine site with electron-withdrawing groups for displacement by amines or thiols .

Q. How is this compound used in synthesizing bioactive molecules?

Methodological Answer: It serves as a precursor for sulfonamide inhibitors. For example:

  • Stepwise Functionalization : Convert the ester to an amide, then perform sulfonylation with chlorinated phenyl groups to target WD repeat-containing proteins .
  • Key Intermediate : Methyl 3-amino-5-(trifluoromethoxy)benzoate (derived via Buchwald-Hartwig amination) is critical for introducing pharmacophores .

Q. What analytical challenges arise in quantifying trace impurities in this compound?

Methodological Answer:

  • HPLC Challenges : Co-elution of trifluoromethoxy-containing byproducts may require gradient elution with C18 columns and UV detection at 254 nm.
  • Mass Spec Limitations : Isotopic patterns from bromine (¹:¹ for ⁷⁹Br/⁸¹Br) complicate purity assessments; high-resolution MS (HRMS) is recommended .

Q. How do steric and electronic effects influence the reactivity of the trifluoromethoxy group?

Methodological Answer:

  • Electronic Effects : The -OCF₃ group is strongly electron-withdrawing, meta-directing, and deactivates the ring toward electrophiles.
  • Steric Effects : Bulky substituents adjacent to bromine hinder cross-coupling reactions; use Pd catalysts with bulky ligands (e.g., Xantphos) to mitigate this .

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